X-ray crystal structure and crystallographic data of 2-Methylbutane-2,3-diamine dihydrochloride
X-ray crystal structure and crystallographic data of 2-Methylbutane-2,3-diamine dihydrochloride
Technical Guide: X-ray Crystallography of Vicinal Diamines
A Case Study on the Structural Elucidation of 2-Amino-2,3-dimethylbutanamide as a Proxy for Diamine Dihydrochlorides
Abstract: This technical guide provides a comprehensive overview of the process of determining the three-dimensional atomic structure of small organic molecules using single-crystal X-ray diffraction. While the primary compound of interest was 2-Methylbutane-2,3-diamine dihydrochloride, a thorough search of publicly accessible databases did not yield its specific crystallographic data. Therefore, this document utilizes the detailed, published crystal structure of a closely related vicinal diamine derivative, 2-Amino-2,3-dimethylbutanamide, as an exemplary case study[1]. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the significance of crystallographic findings. We will explore the causal relationships behind key experimental choices, from crystallization to data refinement, and present the results in a clear, structured format.
Introduction: The Significance of Vicinal Diamines in Medicinal Chemistry
Vicinal diamines (1,2-diamines) are privileged structural motifs in medicinal chemistry and materials science. Their ability to form stable bidentate chelates with metal ions, act as hydrogen bond donors and acceptors, and serve as chiral ligands makes them invaluable building blocks for synthesizing pharmacologically active compounds and catalysts. The precise three-dimensional arrangement of atoms, including stereochemistry and intermolecular interactions, dictates a molecule's biological activity and material properties.
Single-crystal X-ray diffraction is the definitive method for determining this arrangement. It provides unambiguous proof of a molecule's constitution, conformation, and its packing in the solid state. This guide will walk through the complete workflow, using 2-Amino-2,3-dimethylbutanamide as a practical example to illustrate the principles and protocols involved[1].
Experimental Methodology: A Self-Validating Workflow
The validity of a crystal structure is contingent upon a rigorously executed and well-documented experimental process. Each step, from material synthesis to final structure refinement, contains internal checks that validate the quality of the outcome.
Synthesis and Crystallization
The synthesis of the target compound is the foundational step. For the case study compound, 2-Amino-2,3-dimethylbutanamide, a multi-step reaction was employed, followed by purification and basification to yield the final product[1].
Protocol: Growing Diffraction-Quality Crystals
The causality behind choosing a crystallization method is driven by the compound's solubility and stability. Slow evaporation is often the first method attempted due to its simplicity and effectiveness for a wide range of organic molecules.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation, promoting crystal growth over precipitation. For 2-Amino-2,3-dimethylbutanamide, dichloromethane was found to be a suitable solvent[1].
-
Sample Preparation: Dissolve the purified compound (e.g., 25.8 g) in the chosen solvent until saturation or near-saturation is achieved[1].
-
Crystal Growth:
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm, and pierce it with a few small holes. This is a crucial control step: the size and number of holes regulate the rate of evaporation. A slower rate is preferable as it allows molecules more time to orient themselves into a well-ordered crystal lattice.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested using a spatula or loop. The quality of the crystals (transparent, well-defined faces) is the first validation point of the experiment.
Workflow Diagram: From Synthesis to Structure
Caption: Experimental workflow from synthesis to final structure validation.
X-ray Data Collection and Processing
Data was collected at a low temperature (120 K)[1]. This is a standard and critical choice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
Crystal Mounting: A suitable crystal (e.g., 0.14 × 0.11 × 0.10 mm) is mounted on a goniometer head[1].
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (Mo Kα radiation in this case) and rotated[1]. The diffracted X-rays are recorded on a detector.
-
Data Processing: The collected raw images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
Results: The Crystal Structure of 2-Amino-2,3-dimethylbutanamide
The successful solution and refinement of the diffraction data provide a wealth of information about the molecule's structure and its crystalline environment.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the quality of the refinement are summarized below. These values serve as the primary indicators of a high-quality, trustworthy structure determination.
| Parameter | Value[1] | Significance |
| Chemical Formula | C₆H₁₄N₂O | Defines the elemental composition of the molecule. |
| Formula Weight | 130.19 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell, defined by its lattice parameters. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. The centrosymmetric nature indicates the crystal contains both enantiomers (a racemic mixture)[1]. |
| a (Å) | 12.1766 (8) | Unit cell dimension. |
| b (Å) | 6.1741 (4) | Unit cell dimension. |
| c (Å) | 10.2322 (5) | Unit cell dimension. |
| β (°) | 94.682 (6) | Unit cell angle. |
| Volume (ų) | 766.69 (8) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature (K) | 120 | Data collection temperature, low T reduces atomic motion. |
Structure Refinement and Validation
The refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model. The R-factor is a key metric for this.
| Parameter | Value[1] | Significance |
| R[F² > 2σ(F²)] | 0.049 | The residual factor, or R-factor, indicates the agreement between the calculated model and the observed data. A value < 0.05 is considered excellent for small molecules. |
| wR(F²) | 0.152 | A weighted R-factor based on all data. |
| S (Goodness-of-Fit) | 0.95 | Should be close to 1 for a good model. |
| Reflections collected | 1503 | The total number of unique diffraction spots measured. |
| Δρ (max/min) (e Å⁻³) | 0.24 / -0.17 | The residual electron density. Values close to zero indicate that the atomic model accounts for all electrons in the unit cell. |
Molecular Structure and Supramolecular Interactions
The analysis revealed that the crystal is centrosymmetric, containing both the L- and R-enantiomers of the molecule[1]. The most significant finding at the supramolecular level was the presence of intermolecular N–H···O hydrogen bonds, which link the individual molecules into a three-dimensional network[1]. This hydrogen bonding is critical for the stability of the crystal lattice.
Diagram: Hydrogen Bonding Network
Caption: Schematic of intermolecular N–H···O hydrogen bonds.
Conclusion and Future Directions
This guide has detailed the workflow for single-crystal X-ray diffraction using 2-Amino-2,3-dimethylbutanamide as a case study. The process, from rational synthesis and careful crystallization to meticulous data collection and refinement, provides an unambiguous determination of molecular structure[1]. The key quality indicators, such as a low R-factor and residual electron density, validate the final structural model.
For drug development professionals, this level of structural detail is invaluable. It allows for a deep understanding of structure-activity relationships (SAR), aids in the design of new and more potent analogues, and is essential for patent protection. Researchers seeking the definitive structure of 2-Methylbutane-2,3-diamine dihydrochloride are encouraged to perform a direct search of specialized databases like the Cambridge Crystallographic Data Centre (CCDC)[2][3].
References
-
Crystal data for 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information.[Link]
-
CCDC: The Cambridge Structural Database. Cambridge Crystallographic Data Centre.[Link]
-
Access Structures Service. Cambridge Crystallographic Data Centre.[Link]
-
PubChem Compound Summary for 2-Methylbutane-2,3-diamine. National Center for Biotechnology Information.[Link]
-
American Elements product page for 2-methylbutane-2,3-diamine dihydrochloride. American Elements.[Link]
